2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile
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Overview
Description
2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile typically involves the reaction of 1-methyl-1H-benzo[d]imidazole with a suitable nitrile compound under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles like amines or thiols replace existing substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzo[d]imidazole: A precursor in the synthesis of the target compound.
2-((1H-benzo[d]imidazol-2-yl)amino)propanenitrile: A similar compound lacking the methyl group at the 1-position.
2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)ethanol: A related compound with an ethanol group instead of a propanenitrile group
Uniqueness
2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the nitrile group and the methyl substitution on the benzimidazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12N4 |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-[(1-methylbenzimidazol-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C11H12N4/c1-8(7-12)13-11-14-9-5-3-4-6-10(9)15(11)2/h3-6,8H,1-2H3,(H,13,14) |
InChI Key |
HJXJMPWDKVIMII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)NC1=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
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